molecular formula C14H8F2N2O2S B2727639 (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile CAS No. 866151-82-8

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile

Cat. No.: B2727639
CAS No.: 866151-82-8
M. Wt: 306.29
InChI Key: LRZGBJSXXDNGCB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile is a synthetic organic compound characterized by its unique molecular structure. This compound features a combination of fluorinated aniline, hydroxyl, and thienylcarbonyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienylcarbonyl Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with a suitable reagent like oxalyl chloride to form the corresponding acyl chloride.

    Coupling with 2,4-Difluoroaniline: The acyl chloride intermediate is then reacted with 2,4-difluoroaniline in the presence of a base such as triethylamine to form the amide linkage.

    Addition of the Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds, while the nitrile group can participate in dipole-dipole interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,4-dichloroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile
  • (Z)-3-(2,4-dibromoanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile

Uniqueness

Compared to its analogs, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O2S/c15-8-3-4-11(10(16)6-8)18-14(20)9(7-17)13(19)12-2-1-5-21-12/h1-6,19H,(H,18,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBGYUWMRXBNTK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.